1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane 1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15283474
InChI: InChI=1S/C21H31ClN2O2/c1-26-20-10-9-17(16-19(20)22)21(25)24-14-7-4-8-18(24)11-15-23-12-5-2-3-6-13-23/h9-10,16,18H,2-8,11-15H2,1H3
SMILES:
Molecular Formula: C21H31ClN2O2
Molecular Weight: 378.9 g/mol

1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane

CAS No.:

Cat. No.: VC15283474

Molecular Formula: C21H31ClN2O2

Molecular Weight: 378.9 g/mol

* For research use only. Not for human or veterinary use.

1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane -

Specification

Molecular Formula C21H31ClN2O2
Molecular Weight 378.9 g/mol
IUPAC Name [2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(3-chloro-4-methoxyphenyl)methanone
Standard InChI InChI=1S/C21H31ClN2O2/c1-26-20-10-9-17(16-19(20)22)21(25)24-14-7-4-8-18(24)11-15-23-12-5-2-3-6-13-23/h9-10,16,18H,2-8,11-15H2,1H3
Standard InChI Key VZPYBEVZQAIQDN-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)N2CCCCC2CCN3CCCCCC3)Cl

Introduction

1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound featuring a piperidine ring and an azepane structure. Its molecular formula is C_{17}H_{22}ClN_{2}O_{2}, indicating the presence of a chloro-substituted aromatic moiety and a methoxy group, which contribute to its chemical properties and potential biological activities. This compound is primarily synthesized in laboratory settings as part of research into new therapeutic agents, particularly targeting central nervous system disorders.

Structural Features and Synthesis

The compound's structure includes a piperidine ring linked to an azepane moiety, with a benzoyl group containing chloro and methoxy substituents. The synthesis typically involves multi-step organic reactions, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Synthesis Steps:

  • Starting Materials: The synthesis begins with appropriate starting materials, such as piperidine derivatives and chloro-methoxybenzoyl chloride.

  • Condensation Reaction: A condensation reaction is performed to form the piperidine-benzoyl intermediate.

  • Ring Formation: The azepane ring is formed through a subsequent reaction step, which may involve cyclization or alkylation reactions.

Potential Biological Activities

Preliminary studies suggest that 1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane may exhibit significant biological activity. Compounds with similar structures have been reported to act on central nervous system receptors, indicating potential applications as anxiolytics or antidepressants. The chloro and methoxy substituents may enhance its affinity for specific biological targets, including receptors involved in pain modulation and inflammation.

Analytical Techniques for Characterization

The synthesized compound is characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight and structure.

  • Infrared (IR) Spectroscopy: Helps identify functional groups present in the compound.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(4-Chlorobenzoyl)piperidineBenzoyl group attached to piperidineLacks azepane structure
3-Methoxy-N-(pyridin-2-yl)benzamideMethoxy group on aromatic ringDifferent nitrogen heterocycle
N-(4-Methylphenyl)-N'-(3-chlorobenzoyl)ureaUrea linkage instead of piperidineDifferent functional group
1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepanePiperidine and azepane rings with chloro and methoxy substituentsCombination of piperidine and azepane rings

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator